4-(9-Acridinyl)-N,N-dimethylaniline
Overview
Description
4-(9-Acridinyl)-N,N-dimethylaniline is a derivative of acridine . Acridine derivatives are known for their broad range of biological activity and are of great interest to scientists . They have unique physical and chemical properties, biological activities, and industrial applications .
Synthesis Analysis
The synthesis of 9-acridinyl amino acid derivatives has been reported . Monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile gave the dinitrile N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxy-benzylamine. Subsequent in situ reduction with lithium aluminium hydride gave the corresponding diamine .Molecular Structure Analysis
The molecular structure of 4-(9-Acridinyl)-N,N-dimethylaniline is characterized by its unique planar ring structure, which appreciably interacts with different biomolecular targets . This structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis
The reaction of 9-vinylacridine with C, N-diarylnitrones in xylene under reflux afforded 5-(9-acridinyl)-2,3-diarylisoxazolidines .Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .Safety And Hazards
Future Directions
There is ongoing research into the synthesis and evaluation of new 9-acridinyl derivatives for their potential use in cancer treatment . The development of more potent analogues as anti-malarial agents is also being explored . The use of microfluidic systems in environmental analysis is another area of interest .
properties
IUPAC Name |
4-acridin-9-yl-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBSXDSYUMNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313316 | |
Record name | NSC268756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Acridinyl)-N,N-dimethylaniline | |
CAS RN |
24275-68-1 | |
Record name | NSC268756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC268756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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